molecular formula C17H21N3O4S B4623091 1-ethyl-7-methyl-N-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide

1-ethyl-7-methyl-N-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide

Cat. No.: B4623091
M. Wt: 363.4 g/mol
InChI Key: MTLWYTORKFTGHP-UHFFFAOYSA-N
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Description

“1-ethyl-7-methyl-N-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide” is a synthetic organic compound that belongs to the class of naphthyridine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “1-ethyl-7-methyl-N-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide” typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. The key steps may include:

    Formation of the naphthyridine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the ethyl and methyl groups: Alkylation reactions using suitable alkyl halides.

    Attachment of the tetrahydrothiophene moiety: This can be done through nucleophilic substitution or addition reactions.

    Oxidation to form the dioxidotetrahydrothiophene: Using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Industrial Production Methods

Industrial production of this compound would involve scaling up the laboratory synthesis procedures. This requires optimization of reaction conditions, purification methods, and ensuring the safety and environmental regulations are met.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the tetrahydrothiophene ring.

    Reduction: Reduction reactions can target the carbonyl groups in the naphthyridine ring.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the naphthyridine and tetrahydrothiophene rings.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Alkyl halides, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to alcohols or amines.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, particularly in the development of new naphthyridine derivatives with potential biological activities.

Biology

In biological research, the compound may be studied for its interactions with various biomolecules, such as proteins and nucleic acids.

Medicine

Industry

In the industrial sector, the compound can be used in the synthesis of advanced materials, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of “1-ethyl-7-methyl-N-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide” would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or interference with nucleic acid functions.

Comparison with Similar Compounds

Similar Compounds

    1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide: Lacks the tetrahydrothiophene moiety.

    1-ethyl-7-methyl-N-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-1,4-dihydroquinoline-3-carboxamide: Contains a quinoline ring instead of a naphthyridine ring.

Uniqueness

The presence of the tetrahydrothiophene moiety and the specific substitution pattern on the naphthyridine ring make “1-ethyl-7-methyl-N-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide” unique. These structural features may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

1-ethyl-7-methyl-N-(3-methyl-1,1-dioxothiolan-3-yl)-4-oxo-1,8-naphthyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O4S/c1-4-20-9-13(14(21)12-6-5-11(2)18-15(12)20)16(22)19-17(3)7-8-25(23,24)10-17/h5-6,9H,4,7-8,10H2,1-3H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTLWYTORKFTGHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)NC3(CCS(=O)(=O)C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-ethyl-7-methyl-N-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide
Reactant of Route 2
Reactant of Route 2
1-ethyl-7-methyl-N-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide
Reactant of Route 3
Reactant of Route 3
1-ethyl-7-methyl-N-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide
Reactant of Route 4
Reactant of Route 4
1-ethyl-7-methyl-N-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide
Reactant of Route 5
Reactant of Route 5
1-ethyl-7-methyl-N-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide
Reactant of Route 6
Reactant of Route 6
1-ethyl-7-methyl-N-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide

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